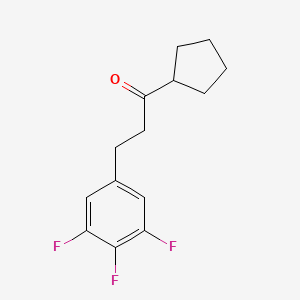

![molecular formula C13H11NO2 B1328029 2-Oxo-2,6,7,8-tetrahydro-1H-cyclopenta[g]quinoline-3-carbaldehyde CAS No. 911105-83-4](/img/structure/B1328029.png)

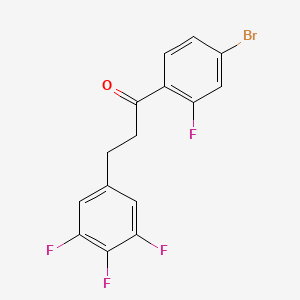

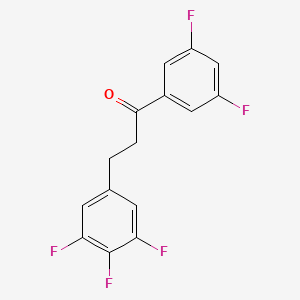

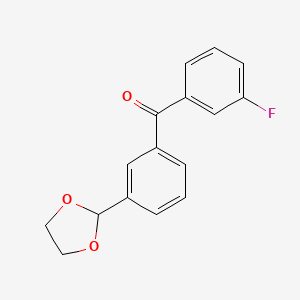

2-Oxo-2,6,7,8-tetrahydro-1H-cyclopenta[g]quinoline-3-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Oxo-2,6,7,8-tetrahydro-1H-cyclopenta[g]quinoline-3-carbaldehyde (CPCA) is a heterocyclic organic compound that has recently gained attention due to its potential applications in the field of organic chemistry. It is a stable compound, with a relatively low melting point and good solubility in water and organic solvents. CPCA has been studied for its use in the synthesis of various pharmaceuticals and other compounds, as well as for its potential applications in the field of biochemistry and physiology.

科学的研究の応用

Synthesis of Quinolines and Fused Pyridines

The compound has been utilized in the synthesis of a variety of fused quinolines, including thieno-, pyridazino-, tropono-, pyrano-, thiopyrano-, and furo-quinolines. These derivatives are generated from the aldehyde group conversion into various derivatives, showcasing the compound's versatility in chemical synthesis (Meth-Cohn et al., 1981).

Novel Quinoline-8-Carbaldehyde Compounds

Research has focused on the synthesis of novel quinoline-8-carbaldehyde compounds, such as 8-formyl-2-(phenoxymethyl)quinoline-3-carboxylic acids. These compounds are characterized by their unique structures and are synthesized through one-pot synthesis reactions (Gao et al., 2012).

Creation of 4-Arylbenzo[f]cyclopenta[c]quinolines

The compound is instrumental in the creation of 4-Aryl(heteryl)benzo[f]cyclopenta[c]quinolines. These are obtained through reactions with various compounds, expanding the versatility of cyclopentaquinoline derivatives (Kozlov et al., 2010).

Inhibitory Effects on Protein Kinases and COX-2 Activities

The compound has been evaluated for its cytotoxicity against human breast cancer cell lines and for its potential to induce apoptosis. It also exhibits inhibitory activity against vascular endothelial growth factor receptor-2 (VEGFR-2) tyrosine kinase and cyclooxygenase-2 (COX-2) activities, indicating potential medicinal applications (Mphahlele et al., 2020).

Anticoagulant Activity

Some derivatives of this compound have shown inhibitory activity against blood coagulation factors Xa and XIa, demonstrating its potential as an anticoagulant agent (Potapov et al., 2021).

Catalytic Formal Cycloaddition

The compound plays a role in the catalytic isocyanide-based cycloaddition for synthesizing 1H-cyclopenta[b]quinolin-1-one derivatives, showcasing its utility in developing novel chemical synthesis methods (Motaghi et al., 2019).

Synthesis of Novel Algicidal Compounds

It has been used in the synthesis of novel 3-(2-thienyl)-1,2-diazepino[3,4-b]quinoxalines with algicidal activity, indicating its potential in environmental and agricultural applications (Kim et al., 2000).

特性

IUPAC Name |

2-oxo-1,6,7,8-tetrahydrocyclopenta[g]quinoline-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c15-7-11-5-10-4-8-2-1-3-9(8)6-12(10)14-13(11)16/h4-7H,1-3H2,(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWIRESSWOYSNRK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C=C3C(=C2)C=C(C(=O)N3)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。